Cas no 91489-09-7 (methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate)

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate structure
91489-09-7 structure
Product Name:methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
CAS No:91489-09-7
MF:C10H12O2S
MW:196.266081809998
MDL:MFCD06654963
CID:804747
PubChem ID:3549325
Update Time:2025-11-02

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
    • Benzo[b]thiophene-2-carboxylicacid, 4,5,6,7-tetrahydro-, methyl ester
    • METHYL 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
    • E10094
    • DRUHJJUOXRIIEJ-UHFFFAOYSA-N
    • EN300-07572
    • MFCD06654963
    • 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester
    • AS-8846
    • SCHEMBL7218427
    • CS-0220792
    • Z16208892
    • METHYL4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE
    • HMS1783D10
    • DTXSID00393545
    • 91489-09-7
    • AKOS000117005
    • methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
    • MDL: MFCD06654963
    • Inchi: 1S/C10H12O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h6H,2-5H2,1H3
    • InChI Key: DRUHJJUOXRIIEJ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC2=C1CCCC2

Computed Properties

  • Exact Mass: 196.056
  • Monoisotopic Mass: 196.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.199
  • Boiling Point: 334.3°Cat760mmHg
  • Flash Point: 156°C
  • Refractive Index: 1.563

methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate Pricemore >>

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Additional information on methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Research Brief on Methyl 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylate (CAS: 91489-09-7): Recent Advances and Applications

Methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (CAS: 91489-09-7) is a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological disorders, inflammation, and cancer. This research brief consolidates the latest findings on this compound, focusing on its synthetic pathways, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the use of methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is its role as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of thiophene-based analogs with improved blood-brain barrier permeability and enhanced binding affinity for serotonin transporters. The study utilized a novel catalytic hydrogenation method to optimize the yield and purity of the intermediate, paving the way for scalable production.

In addition to its applications in CNS drug development, recent research has explored the anti-inflammatory and anticancer properties of derivatives synthesized from this compound. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate derivatives exhibited significant inhibitory effects on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in inflammatory pathways. Furthermore, in vitro studies on cancer cell lines revealed promising cytotoxic activity against breast and lung cancer cells, suggesting its potential as a scaffold for anticancer drug design.

The compound's versatility is further underscored by its use in green chemistry initiatives. A 2023 study in ACS Sustainable Chemistry & Engineering highlighted an eco-friendly synthetic route for methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, employing biocatalysis and solvent-free conditions. This approach not only reduced environmental impact but also improved the overall efficiency of the synthesis, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of derivatives derived from this compound. Future research directions may include structural modifications to enhance bioavailability and reduce off-target effects, as well as in vivo studies to validate preclinical findings. Collaborative efforts between academia and industry will be crucial in translating these discoveries into clinically viable therapeutics.

In conclusion, methyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (CAS: 91489-09-7) continues to be a valuable building block in medicinal chemistry, with recent studies expanding its applications across multiple therapeutic areas. Its synthetic accessibility, coupled with its diverse biological activities, positions it as a promising candidate for the development of next-generation drugs. Ongoing research will undoubtedly uncover new opportunities for leveraging this compound in addressing unmet medical needs.

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